molecular formula C17H24FN5O2 B13927181 SSAO inhibitor-1

SSAO inhibitor-1

Cat. No.: B13927181
M. Wt: 349.4 g/mol
InChI Key: PKJDBBBRMGBRFY-MDWZMJQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Semicarbazide-sensitive amine oxidase inhibitor-1 is a compound that inhibits the activity of semicarbazide-sensitive amine oxidase, an enzyme also known as vascular adhesion protein-1. This enzyme is involved in the deamination of primary amines, producing aldehydes, hydrogen peroxide, and ammonia. Semicarbazide-sensitive amine oxidase inhibitor-1 has shown potential in treating various inflammatory and metabolic diseases due to its ability to inhibit the enzymatic activity of semicarbazide-sensitive amine oxidase.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of semicarbazide-sensitive amine oxidase inhibitor-1 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The synthetic route typically starts with the preparation of a suitable precursor, followed by functional group modifications to achieve the desired inhibitor structure. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of semicarbazide-sensitive amine oxidase inhibitor-1 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification techniques such as crystallization or chromatography. The use of automated reactors and continuous flow systems can enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Semicarbazide-sensitive amine oxidase inhibitor-1 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the inhibitor into its reduced form, altering its activity.

    Substitution: Substitution reactions can introduce different functional groups, modifying the inhibitor’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield aldehydes or ketones, while reduction reactions produce alcohols or amines. Substitution reactions result in modified inhibitors with different functional groups.

Scientific Research Applications

Semicarbazide-sensitive amine oxidase inhibitor-1 has a wide range of scientific research applications:

    Chemistry: The compound is used to study the mechanisms of enzyme inhibition and to develop new inhibitors with improved efficacy.

    Biology: Researchers use the inhibitor to investigate the role of semicarbazide-sensitive amine oxidase in various biological processes, including inflammation and cell adhesion.

    Medicine: Semicarbazide-sensitive amine oxidase inhibitor-1 shows promise in treating diseases such as atherosclerosis, diabetes, and neurodegenerative disorders by reducing inflammation and oxidative stress.

    Industry: The inhibitor is used in the development of pharmaceuticals and as a tool in biochemical assays to measure enzyme activity.

Mechanism of Action

Semicarbazide-sensitive amine oxidase inhibitor-1 exerts its effects by binding to the active site of semicarbazide-sensitive amine oxidase, preventing the enzyme from catalyzing the deamination of primary amines. This inhibition reduces the production of harmful byproducts such as aldehydes and hydrogen peroxide, which are involved in inflammatory and oxidative stress pathways. The molecular targets of the inhibitor include the enzyme’s active site residues, which are essential for its catalytic activity.

Comparison with Similar Compounds

Similar Compounds

    PXS-4728A: Another semicarbazide-sensitive amine oxidase inhibitor with anti-inflammatory properties.

    BI 1467335: A selective inhibitor used in the treatment of non-alcoholic steatohepatitis.

    SzV-1287: An inhibitor shown to alleviate symptoms of acute and chronic inflammation.

Uniqueness

Semicarbazide-sensitive amine oxidase inhibitor-1 is unique due to its specific binding affinity and selectivity for semicarbazide-sensitive amine oxidase. This selectivity minimizes off-target effects and enhances its therapeutic potential. Additionally, its ability to inhibit the enzyme’s activity at low concentrations makes it a potent candidate for further development in medical and industrial applications.

Properties

Molecular Formula

C17H24FN5O2

Molecular Weight

349.4 g/mol

IUPAC Name

8-[5-[(E)-2-(aminomethyl)-3-fluoroprop-2-enoxy]pyrimidin-2-yl]-2-methyl-2,8-diazaspiro[4.5]decan-1-one

InChI

InChI=1S/C17H24FN5O2/c1-22-5-2-17(15(22)24)3-6-23(7-4-17)16-20-10-14(11-21-16)25-12-13(8-18)9-19/h8,10-11H,2-7,9,12,19H2,1H3/b13-8+

InChI Key

PKJDBBBRMGBRFY-MDWZMJQESA-N

Isomeric SMILES

CN1CCC2(C1=O)CCN(CC2)C3=NC=C(C=N3)OC/C(=C/F)/CN

Canonical SMILES

CN1CCC2(C1=O)CCN(CC2)C3=NC=C(C=N3)OCC(=CF)CN

Origin of Product

United States

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